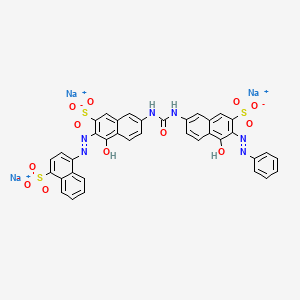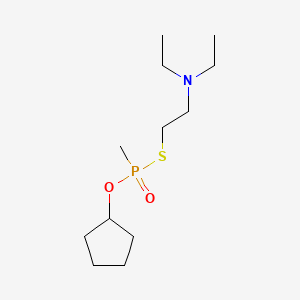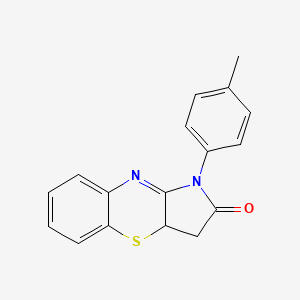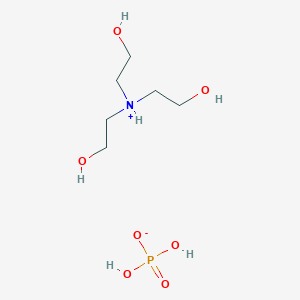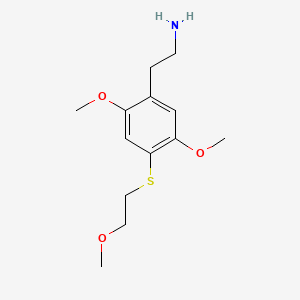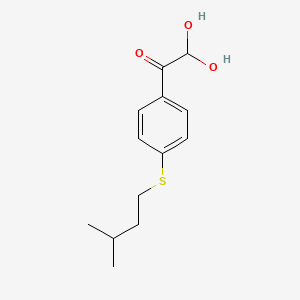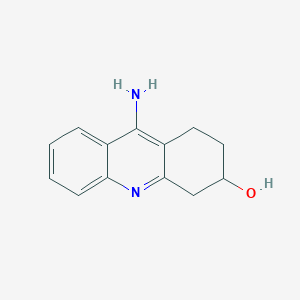
3-Hydroxytacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxytacrine, also known as 1-Hydroxytacrine or Velnacrine, is a bioactive metabolite of tacrine. Tacrine is a centrally acting acetylcholinesterase inhibitor that was the first drug approved for the treatment of Alzheimer’s disease. This compound is formed via hydroxylation of tacrine by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytacrine involves the hydroxylation of tacrine. This reaction is typically carried out using cytochrome P450 enzymes in the liver. The process can be replicated in vitro using isolated enzymes or liver microsomes .
Industrial Production Methods
The reaction conditions would need to be optimized for large-scale production, including considerations for temperature, pH, and the concentration of reactants and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxytacrine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to tacrine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tacrine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxytacrine has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of tacrine and its derivatives.
Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its lower toxicity compared to tacrine.
Industry: Used in the development of new cholinesterase inhibitors and other bioactive compounds
Wirkmechanismus
3-Hydroxytacrine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of tacrine but with reduced hepatotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: The parent compound from which 3-Hydroxytacrine is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another cholinesterase inhibitor used for Alzheimer’s disease
Uniqueness
This compound is unique due to its lower toxicity compared to tacrine, making it a more promising candidate for long-term use in the treatment of Alzheimer’s disease. Its ability to inhibit acetylcholinesterase while causing fewer adverse effects highlights its potential as a safer alternative .
Eigenschaften
CAS-Nummer |
178450-86-7 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
9-amino-1,2,3,4-tetrahydroacridin-3-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |
InChI-Schlüssel |
WGAVIJGEWZDOOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N=C2CC1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


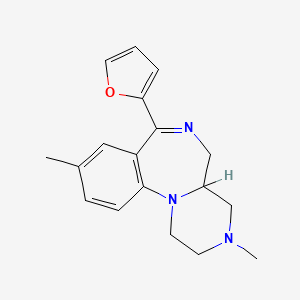
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
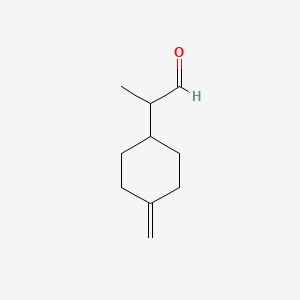
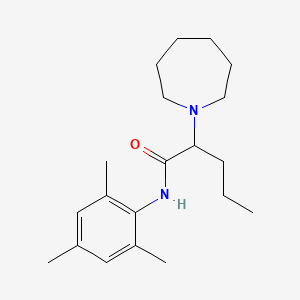
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)

